molecular formula C15H27N3O18P2 B12308996 azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12308996
M. Wt: 599.33 g/mol
InChI Key: IXUORFHMBCLDIM-YGIWDPDDSA-N
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Description

The compound “azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with multiple functional groups. It features a combination of azane, oxane, and carboxylic acid moieties, along with phosphoryl and hydroxyphosphoryl groups. This compound is likely to have significant biochemical and industrial applications due to its intricate structure and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the oxane ring, the introduction of the phosphoryl and hydroxyphosphoryl groups, and the attachment of the carboxylic acid moiety. Typical reaction conditions might include:

    Formation of the oxane ring: This could be achieved through cyclization reactions involving dihydroxy compounds.

    Introduction of phosphoryl groups: Phosphorylation reactions using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under controlled conditions.

    Attachment of carboxylic acid: Carboxylation reactions using carbon dioxide (CO₂) or carboxylating agents.

Industrial Production Methods

Industrial production of such a complex compound would likely involve:

    Multi-step synthesis: Utilizing automated synthesis machinery to ensure precision and efficiency.

    Purification processes: Techniques like chromatography and crystallization to obtain high-purity products.

    Quality control: Rigorous testing to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions involving the phosphoryl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).

Major Products

    Oxidation products: Carbonyl-containing compounds.

    Reduction products: Hydroxy-containing compounds.

    Substitution products: Compounds with substituted phosphoryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme studies: Investigating enzyme-substrate interactions due to its complex structure.

    Metabolic pathways: Studying its role in metabolic pathways involving phosphoryl and carboxylic acid groups.

Medicine

    Drug development: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Biomarker studies: Investigating its presence and role as a biomarker in biological systems.

Industry

    Material science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phosphoryl and hydroxyphosphoryl groups could participate in phosphorylation and dephosphorylation reactions, while the carboxylic acid moiety could engage in acid-base interactions.

Comparison with Similar Compounds

Similar Compounds

    Phosphorylated sugars: Compounds like glucose-6-phosphate and fructose-1,6-bisphosphate.

    Nucleotides: Compounds like adenosine triphosphate (ATP) and guanosine diphosphate (GDP).

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and its potential to participate in a wide range of biochemical reactions. Its structure allows for diverse interactions and applications, setting it apart from simpler phosphorylated compounds.

Properties

Molecular Formula

C15H27N3O18P2

Molecular Weight

599.33 g/mol

IUPAC Name

azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H24N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h4,6-12,14,19-23H,1-3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1

InChI Key

IXUORFHMBCLDIM-YGIWDPDDSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N

Origin of Product

United States

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